ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate

Physicochemical Properties Thermal Stability Distillation

Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate is a trifluoromethyl pyridine derivative bearing an N-methoxycarbamate functional group. It belongs to the class of pyridylcarbamates explored as intermediates for agrochemicals such as herbicides and fungicides.

Molecular Formula C10H10ClF3N2O3
Molecular Weight 298.65
CAS No. 338422-74-5
Cat. No. B2398754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate
CAS338422-74-5
Molecular FormulaC10H10ClF3N2O3
Molecular Weight298.65
Structural Identifiers
SMILESCCOC(=O)N(C1=C(C=C(C=N1)C(F)(F)F)Cl)OC
InChIInChI=1S/C10H10ClF3N2O3/c1-3-19-9(17)16(18-2)8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,3H2,1-2H3
InChIKeyNTGVEOZGIVXKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate (CAS 338422-74-5): Physicochemical Profile and Structural Classification


Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate is a trifluoromethyl pyridine derivative bearing an N-methoxycarbamate functional group [1]. It belongs to the class of pyridylcarbamates explored as intermediates for agrochemicals such as herbicides and fungicides [2]. The compound has a molecular formula of C10H10ClF3N2O3 and a molecular weight of 298.65 g/mol [1]. Its LogP of 2.56 and boiling point of 296.5°C distinguish it from related pyridine carboxylate esters and N-unsubstituted carbamates [1].

Why Substituting Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate with Related Pyridine Derivatives Can Compromise Application Consistency


The substitution pattern on the pyridine ring and the N-methoxycarbamate moiety jointly determine key properties such as lipophilicity (LogP), thermal stability (boiling point), and hydrolytic stability [1]. Simply changing the ester group (e.g., from ethyl to methyl) or the carbamate substituent (e.g., from N-methoxy to N-H) significantly alters these parameters, potentially leading to different solubility profiles, formulation behavior, and reactivity in downstream chemistry [2]. This guide acknowledges that direct comparative primary literature specific to CAS 338422-74-5 is limited; therefore, some evidence relies on predicted physicochemical properties and class-level mechanistic inferences.

Quantitative Differentiation Evidence for Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate vs. Structural Analogs


Boiling Point Comparison: Target vs. Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate

The target compound exhibits a boiling point of 296.5±50.0 °C at 760 mmHg, which is approximately 20 °C higher than that of ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 128073-16-5) at 276.8±40.0 °C [REFS-1, REFS-2]. A higher boiling point may reflect stronger intermolecular interactions from the N-methoxycarbamate group, facilitating its use in reaction conditions requiring higher thermal stability.

Physicochemical Properties Thermal Stability Distillation

LogP Comparison: Target vs. Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate

The target compound has a LogP of 2.56, compared to LogP values of 2.93–3.13 for ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate [REFS-1, REFS-2]. This ~0.4–0.6 unit lower LogP indicates moderately higher polarity and potentially different partitioning behavior in biphasic reaction systems or biological membranes.

Lipophilicity Solubility Formulation

Hydrolytic Stability: N-Methoxycarbamate vs. N-Methyl Carbamate (Class-Level Inference)

Aryl N-methoxycarbamates hydrolyze via an E1cB (elimination) mechanism that is independent of hydroxyl ion concentration at higher pH, whereas N-methyl carbamates follow a BAC2 mechanism and show linear dependence on OH- concentration [1]. This mechanistic difference suggests that the target compound's N-methoxycarbamate group may confer superior stability in alkaline conditions compared to N-alkyl carbamate analogs.

Hydrolysis Chemical Stability Mechanism

Recommended Application Scenarios for Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate Based on Quantitative Differentiation Evidence


Agrochemical Intermediate Synthesis Requiring High-Temperature Stability

The ~20 °C higher boiling point compared to the ethyl ester analog [1] makes this compound suitable for reactions conducted at elevated temperatures (e.g., nucleophilic substitutions or amide couplings), where lower-boiling esters could distill off or decompose, thereby ensuring better process control and yield.

Formulation Development for Agrochemicals with Tuned Lipophilicity

The LogP of 2.56, being 0.4–0.6 units lower than the ethyl ester analog, offers a different lipophilicity profile that may enhance aqueous solubility and improve compatibility with certain formulation systems, such as suspension concentrates (SC) or emulsifiable concentrates (EC) .

Alkaline-Stable Intermediate for Multistep Synthesis

Based on class-level evidence that N-methoxycarbamates hydrolyze via an E1cB mechanism that is independent of [OH-] at high pH, this compound may be preferred over N-alkyl carbamates in synthetic routes involving strongly basic conditions, where competitive hydrolysis of the carbamate group is a concern [2].

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